REACTION_SMILES
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[Al+3:2].[CH2:17]1[O:18][CH2:19][CH2:20][CH2:21]1.[F:7][c:8]1[c:9]([C:10](=[O:11])[OH:12])[cH:13][cH:14][n:15][cH:16]1.[H-:1].[H-:4].[H-:5].[H-:6].[Li+:3]>>[F:7][c:8]1[c:9]([CH2:10][OH:11])[cH:13][cH:14][n:15][cH:16]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1ccncc1F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
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Name
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Type
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product
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Smiles
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OCc1ccncc1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |